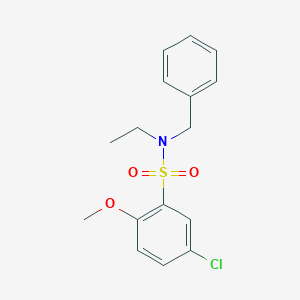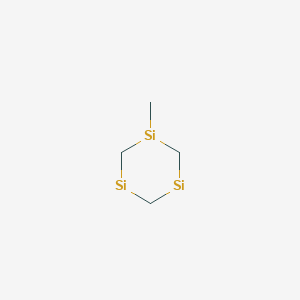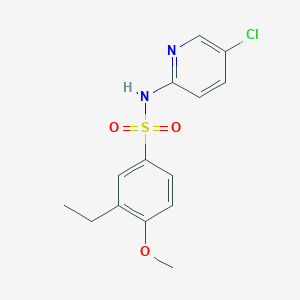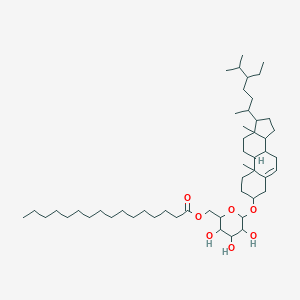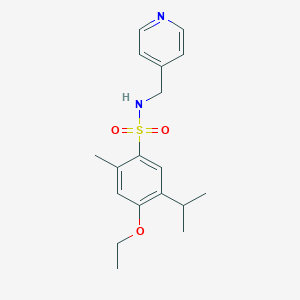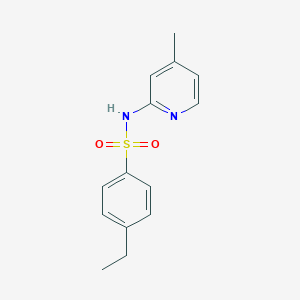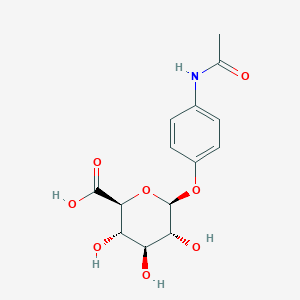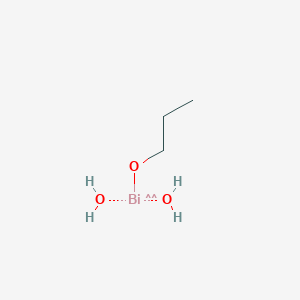
Dihydroxypropyl bismuthate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxypropyl bismuthate is an organobismuth compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for use in medicinal and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dihydroxypropoxy- typically involves the reaction of bismuth salts with dihydroxypropoxy compounds under controlled conditions. One common method is the hydrothermal synthesis, which involves reacting bismuth nitrate with dihydroxypropoxy compounds in an aqueous solution at elevated temperatures and pressures . This method allows for the formation of high-purity bismuth compounds with well-defined crystal structures.
Industrial Production Methods
Industrial production of bismuth, dihydroxypropoxy- often employs similar hydrothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process by maintaining consistent reaction conditions and reducing the risk of contamination.
化学反応の分析
Types of Reactions
Dihydroxypropyl bismuthate undergoes various chemical reactions, including:
Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.
Reduction: Bismuth compounds can be reduced by reducing agents such as hydrogen or metal hydrides.
Substitution: Bismuth compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Halogens such as chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bismuth(III) oxide (Bi2O3).
Reduction: Elemental bismuth or lower oxidation state bismuth compounds.
Substitution: Bismuth halides such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), and bismuth(III) iodide (BiI3).
科学的研究の応用
Dihydroxypropyl bismuthate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of bismuth, dihydroxypropoxy- involves its interaction with various biological molecules and pathways. In the case of its antimicrobial activity, bismuth compounds are known to bind to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death . Additionally, bismuth compounds can generate reactive oxygen species (ROS) that further damage bacterial cells .
類似化合物との比較
Dihydroxypropyl bismuthate can be compared to other organobismuth compounds such as:
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Utilized in various industrial applications.
Compared to these compounds, bismuth, dihydroxypropoxy- offers unique properties such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and relatively low toxicity make it an attractive candidate for further research and development.
特性
CAS番号 |
17086-20-3 |
|---|---|
分子式 |
Cl3H15N5Ru |
分子量 |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
InChIキー |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
正規SMILES |
CCCO[Bi].O.O |
同義語 |
Propoxybismuth dihydoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


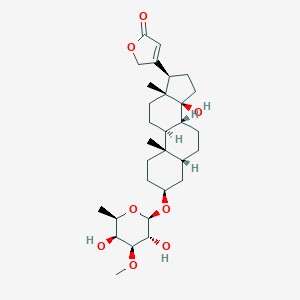
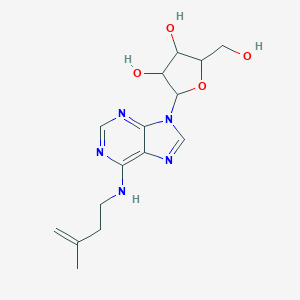
![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)
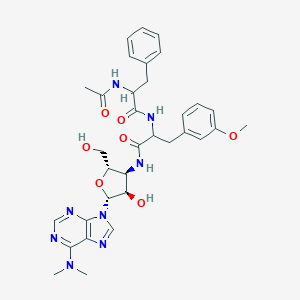
![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)
